molecular formula C17H16ClN3O2 B12017038 N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide CAS No. 443992-97-0

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide

Cat. No.: B12017038
CAS No.: 443992-97-0
M. Wt: 329.8 g/mol
InChI Key: BSJIRCPGHDHLLH-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring a chlorobenzylidene group and a hydrazino linkage, makes it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide typically involves a multi-step process:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    4-Chlorobenzaldehyde+Hydrazine Hydrate4-Chlorobenzylidene Hydrazone\text{4-Chlorobenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{4-Chlorobenzylidene Hydrazone} 4-Chlorobenzaldehyde+Hydrazine Hydrate→4-Chlorobenzylidene Hydrazone

  • Acylation Reaction: : The hydrazone intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. This step leads to the formation of the final product, this compound.

    4-Chlorobenzylidene Hydrazone+4-Methylbenzoyl ChlorideThis compound\text{4-Chlorobenzylidene Hydrazone} + \text{4-Methylbenzoyl Chloride} \rightarrow \text{this compound} 4-Chlorobenzylidene Hydrazone+4-Methylbenzoyl Chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recovery systems and purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Oxo derivatives.

    Reduction Products: Reduced hydrazino derivatives.

    Substitution Products: Substituted benzylidene derivatives.

Scientific Research Applications

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide has several scientific research applications:

  • Medicinal Chemistry: : The compound is explored for its potential as a pharmacophore in drug design, particularly for its hydrazino and benzamide functionalities which are known to exhibit biological activity.

  • Biological Studies: : It is used in studies investigating enzyme inhibition, receptor binding, and as a probe in biochemical assays.

  • Industrial Applications: : The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((2-(4-Chlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
  • N-(4-((2-(3-Chlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
  • N-(4-((2-(2-Chlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide

Uniqueness

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is unique due to its specific combination of a chlorobenzylidene group and a hydrazino linkage, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

443992-97-0

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide

InChI

InChI=1S/C17H16ClN3O2/c1-12-2-6-14(7-3-12)17(23)19-11-16(22)21-20-10-13-4-8-15(18)9-5-13/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

BSJIRCPGHDHLLH-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.